molecular formula C31H28O4 B12464114 Propane-2,2-diyldibenzene-4,1-diyl bis(3-methylbenzoate)

Propane-2,2-diyldibenzene-4,1-diyl bis(3-methylbenzoate)

Cat. No.: B12464114
M. Wt: 464.5 g/mol
InChI Key: RJQGWDKDLJXGCK-UHFFFAOYSA-N
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Description

4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structural arrangement. This compound features a benzoyloxy group attached to a phenyl ring, which is further connected to a propan-2-yl group. The presence of multiple aromatic rings and ester functionalities makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE typically involves esterification reactions. One common method is the reaction between 4-(3-methylbenzoyloxy)benzoic acid and 4-(3-methylbenzoyloxy)phenylpropan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The aromatic rings may also participate in π-π interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL BENZOATE
  • 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 4-METHYLBENZOATE

Uniqueness

4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is unique due to the specific positioning of the methylbenzoyloxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple ester functionalities also provides diverse opportunities for chemical modifications and applications.

Properties

Molecular Formula

C31H28O4

Molecular Weight

464.5 g/mol

IUPAC Name

[4-[2-[4-(3-methylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C31H28O4/c1-21-7-5-9-23(19-21)29(32)34-27-15-11-25(12-16-27)31(3,4)26-13-17-28(18-14-26)35-30(33)24-10-6-8-22(2)20-24/h5-20H,1-4H3

InChI Key

RJQGWDKDLJXGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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